N,N'-(2,2-Dimethyl-1,3-propanediyl)bis(3-methylbutanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(3-methylbutanamide) is an organic compound characterized by its unique structure, which includes a 2,2-dimethyl-1,3-propanediyl backbone and two 3-methylbutanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(3-methylbutanamide) typically involves the reaction of 2,2-dimethyl-1,3-propanediamine with 3-methylbutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,2-Dimethyl-1,3-propanediamine+2×3-methylbutanoyl chloride→N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(3-methylbutanamide)+2×HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(3-methylbutanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or esters.
Scientific Research Applications
Chemistry
In chemistry, N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(3-methylbutanamide) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amide bonds. It may also serve as a model compound for studying the metabolism of amides in biological systems.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities. Its structural features make it a candidate for drug design and development.
Industry
Industrially, N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(3-methylbutanamide) can be used in the production of polymers, resins, and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(3-methylbutanamide) exerts its effects depends on its specific application. In biological systems, it may interact with enzymes that catalyze the hydrolysis of amide bonds, leading to the formation of carboxylic acids and amines. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(2-methylbutanamide)
- N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(3-ethylbutanamide)
- N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(3-methylpentanamide)
Uniqueness
N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(3-methylbutanamide) is unique due to its specific combination of a 2,2-dimethyl-1,3-propanediyl backbone and 3-methylbutanamide groups. This structure imparts distinct chemical and physical properties, such as increased steric hindrance and specific reactivity patterns, which differentiate it from similar compounds.
This detailed overview provides a comprehensive understanding of N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(3-methylbutanamide), covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C15H30N2O2 |
---|---|
Molecular Weight |
270.41 g/mol |
IUPAC Name |
N-[2,2-dimethyl-3-(3-methylbutanoylamino)propyl]-3-methylbutanamide |
InChI |
InChI=1S/C15H30N2O2/c1-11(2)7-13(18)16-9-15(5,6)10-17-14(19)8-12(3)4/h11-12H,7-10H2,1-6H3,(H,16,18)(H,17,19) |
InChI Key |
LSNBRAQAMOMYLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NCC(C)(C)CNC(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.